- Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines, Journal of Organic Chemistry, 2020, 85(23), 15726-15735
Cas no 90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)
90924-54-2 structure
Product Name:ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
CAS No:90924-54-2
MF:C10H9NO3S
MW:223.248361349106
MDL:MFCD02090509
CID:802825
PubChem ID:329815975
Update Time:2024-10-26
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- 3-Isoxazolecarboxylicacid, 5-(2-thienyl)-, ethyl ester
- Ethyl 5-(2-thienyl)isoxazole-3-carboxylate
- Ethyl 5-thien-2-ylisoxazole-3-carboxylate
- ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate
- 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester
- ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
- YPIUQIUZEYMWAX-UHFFFAOYSA-N
- AK113894
- Maybridge3_007199
- HMS1451H05
- SBB018946
- OR6758
- 5161AC
- SB23045
- IDI1_018586
- AX8128985
- ethyl 5-(2-thienyl)-3-isoxazolecarboxylate
- ST24047070
- Ethyl 5-(2-thienyl)-3-isoxazolecarboxylate (ACI)
- DB-011161
- DTXSID60372553
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, AldrichCPR
- 3-Isoxazolecarboxylicacid,5-(2-thienyl)-,ethyl ester
- AS-9326
- 3-Isoxazolecarboxylic acid, 5-(2-thienyl)-, ethyl ester
- MFCD02090509
- 90924-54-2
- SR-01000642691-1
- CS-0055012
- AKOS003673451
- C77094
- SCHEMBL508571
- CCG-53531
- E1286
-
- MDL: MFCD02090509
- Inchi: 1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3
- InChI Key: YPIUQIUZEYMWAX-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C2=CC=CS2)ON=1)OCC
Computed Properties
- Exact Mass: 223.03000
- Monoisotopic Mass: 223.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6
- XLogP3: 2.3
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 51.0 to 55.0 deg-C
- Boiling Point: 379.7°C at 760 mmHg
- PSA: 80.57000
- LogP: 2.57980
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1286-1G |
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 98.0%(GC) | 1G |
¥1690.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-5g |
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95+% | 5g |
2631CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-1g |
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate |
90924-54-2 | 95+% | 1g |
2303.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-100mg |
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95+% | 100mg |
159CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-250mg |
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95+% | 250mg |
313CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | JRD0246-1G |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 1g |
¥3719.09 | 2023-11-12 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E869935-200mg |
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 98% | 200mg |
644.40 | 2021-05-17 | |
| Chemenu | CM191233-5g |
Ethyl 5-thien-2-ylisoxazole-3-carboxylate |
90924-54-2 | 95% | 5g |
$281 | 2021-08-05 | |
| Chemenu | CM191233-10g |
Ethyl 5-thien-2-ylisoxazole-3-carboxylate |
90924-54-2 | 95% | 10g |
$468 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD128985-100mg |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95% | 100mg |
¥244.0 | 2024-04-17 |
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , tert-Butyl nitrite , Zinc bromide Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: tert-Butyl methyl ether ; 24 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 24 h, rt
Reference
- Small-molecule activation of neuronal cell fate, Nature Chemical Biology, 2008, 4(7), 408-410
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ; 0 °C; 7 d, rt
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; 3 h, rt → reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; 3 h, rt → reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7
Reference
- Molecular Recognition at the Active Site of Factor Xa: Cation-π Interactions, Stacking on Planar Peptide Surfaces, and Replacement of Structural Water, Chemistry - A European Journal, 2012, 18(1), 213-222
Production Method 4
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ; 3 - 6 h, 70 °C
Reference
- Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products, Journal of Organic Chemistry, 2020, 85(4), 2607-2617
Production Method 5
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
- Synthesis of 5-substituted 3-isoxazolecarboxylic acid hydrazides and derivatives, Journal of Organic Chemistry, 1961, 26, 1514-18
Production Method 6
Reaction Conditions
1.1 Reagents: Dabco , tert-Butyl nitrite Catalysts: Cupric acetate Solvents: Toluene ; 6 - 10 h, 130 °C
Reference
- Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles, Journal of Organic Chemistry, 2019, 84(24), 16214-16221
Production Method 7
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
- Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon Catches, Organic Letters, 2001, 3(20), 3165-3168
Production Method 8
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ; 4 h, reflux
1.2 Catalysts: Dimethylformamide
1.3 Solvents: Dichloromethane ; rt; 4 h, rt
1.2 Catalysts: Dimethylformamide
1.3 Solvents: Dichloromethane ; rt; 4 h, rt
Reference
- Reactive organogels based on isoxazole esters: alkali metal ions selective gelation and crystallization, CrystEngComm, 2015, 17(42), 8058-8063
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Raw materials
- 2-Ethynylthiophene
- 2-Acetylthiophene
- 2-Thiophenemethanol, a-methylene-
- Ethyl 2-Chloro-2-hydroxyiminoacetate
- Glycine ethyl ester monohydrochloride
- 2-Thiophenebutanoic acid, α-(hydroxyimino)-γ-oxo-, ethyl ester
- 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Preparation Products
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate) Related Products
- 668971-23-1(3-Isoxazolecarboxylic acid, 5-(3-methyl-2-thienyl)-, methyl ester)
- 1431935-32-8(3-Isoxazolecarboxylic acid, 5-benzo[b]thien-2-yl-, ethyl ester)
- 423768-50-7(ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate)
- 933686-84-1(5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid)
- 1594478-22-4(2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid)
- 92288-66-9(3-Isoxazolecarboxylic acid, 5-(5-methyl-2-thienyl)-, ethyl ester)
- 517870-23-4(methyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)
- 1431935-37-3(3-Isoxazolecarboxylic acid, 5-benzo[b]thien-2-yl-)
- 323594-72-5(Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate)
- 763109-71-3(5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid)
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